![molecular formula C20H21NO2 B3942422 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide](/img/structure/B3942422.png)
2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide
Overview
Description
2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide, also known as J147, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. It was first developed as a neuroprotective agent, but subsequent research has revealed its potential in treating a range of age-related conditions, including Alzheimer's disease, Parkinson's disease, and stroke.
Scientific Research Applications
2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide has been extensively studied for its potential therapeutic benefits in a range of age-related conditions. In vitro studies have shown that 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide can protect neurons from oxidative stress, reduce inflammation, and improve mitochondrial function. In vivo studies have demonstrated that 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide can improve cognitive function, reduce amyloid-beta levels, and increase neurogenesis in animal models of Alzheimer's disease. 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide has also shown potential in treating Parkinson's disease and stroke.
Mechanism of Action
The exact mechanism of action of 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide is not fully understood, but it is believed to work through multiple pathways. 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide has been shown to activate the transcription factor ATF4, which regulates the expression of genes involved in stress response and mitochondrial function. 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide also inhibits the activity of the enzyme MAO-B, which is involved in the breakdown of dopamine and other neurotransmitters. Additionally, 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide has been shown to increase the levels of the protein neurotrophin-3, which is involved in promoting neuronal survival and growth.
Biochemical and Physiological Effects
2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide can reduce oxidative stress and inflammation, improve mitochondrial function, and increase the production of ATP. In vivo studies have demonstrated that 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide can improve cognitive function, reduce amyloid-beta levels, and increase neurogenesis in animal models of Alzheimer's disease. 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide has also been shown to improve motor function and reduce inflammation in animal models of Parkinson's disease and stroke.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide in lab experiments is that it has been extensively studied and has shown promising results in a range of age-related conditions. Additionally, 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide has been shown to have a good safety profile and is well-tolerated in animal models. However, one limitation of using 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide in lab experiments is that it is a synthetic compound and may not accurately represent the effects of natural compounds in the body.
Future Directions
There are several future directions for research on 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide. One area of research is to further investigate the mechanism of action of 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide and identify the pathways through which it exerts its therapeutic effects. Another area of research is to investigate the potential of 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide in treating other age-related conditions, such as Huntington's disease and multiple sclerosis. Additionally, future research could focus on developing derivatives of 2-(4-sec-butylphenoxy)-N-(3-ethynylphenyl)acetamide that have improved pharmacokinetic properties and increased potency.
properties
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-(3-ethynylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-4-15(3)17-9-11-19(12-10-17)23-14-20(22)21-18-8-6-7-16(5-2)13-18/h2,6-13,15H,4,14H2,1,3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNUAQQUQCYZIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-butan-2-ylphenoxy)-N-(3-ethynylphenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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